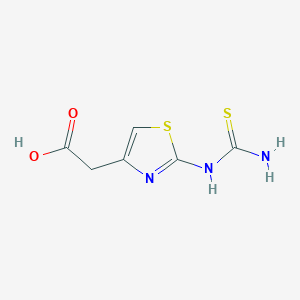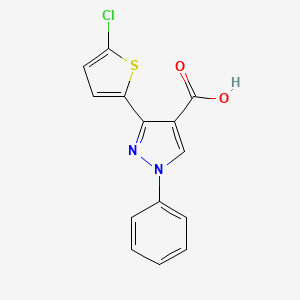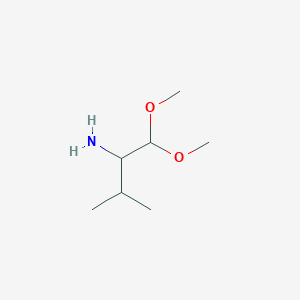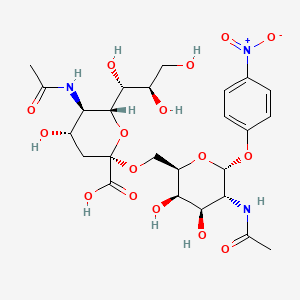
Neu5Ac|A(2-6)GalNAc-|A-pNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neu5Ac|A(2-6)GalNAc-|A-pNP, also known as N-acetylneuraminic acid alpha(2-6) N-acetylgalactosamine alpha-p-nitrophenyl, is a synthetic glycoside. This compound is a derivative of sialic acid, specifically N-acetylneuraminic acid, linked to N-acetylgalactosamine and p-nitrophenyl. It is commonly used in biochemical research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Neu5Ac|A(2-6)GalNAc-|A-pNP involves multiple steps, starting with the preparation of N-acetylneuraminic acid and N-acetylgalactosamine. These two components are then linked via a glycosidic bond. The final step involves the attachment of the p-nitrophenyl group. The reaction conditions typically require the use of specific catalysts and solvents to ensure the correct formation of the glycosidic bond and the attachment of the p-nitrophenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Analyse Des Réactions Chimiques
Types of Reactions
Neu5Ac|A(2-6)GalNAc-|A-pNP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include nucleophiles such as hydroxide ions and electrophiles like alkyl halides. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Neu5Ac|A(2-6)GalNAc-|A-pNP has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Biology: It is used in the study of cell surface glycosylation and its role in cell-cell interactions.
Medicine: It is used in the development of diagnostic assays for detecting specific glycosylation patterns associated with diseases.
Industry: It is used in the production of glycosylated biomolecules for various industrial applications.
Mécanisme D'action
The mechanism of action of Neu5Ac|A(2-6)GalNAc-|A-pNP involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes recognize the glycosidic bond in this compound and catalyze its cleavage or transfer to other molecules. The pathways involved in these processes include the glycosylation and deglycosylation pathways, which play crucial roles in various biological processes .
Comparaison Avec Des Composés Similaires
Neu5Ac|A(2-6)GalNAc-|A-pNP is unique due to its specific glycosidic linkage and the presence of the p-nitrophenyl group. Similar compounds include:
Neu5Ac|A(2-3)GalNAc-|A-pNP: This compound has a different glycosidic linkage, which affects its interaction with glycosidases and glycosyltransferases.
Neu5Ac|A(2-6)GlcNAc-|A-pNP: This compound has a different sugar moiety, which influences its biochemical properties and applications.
This compound stands out due to its specific structure, which makes it a valuable tool in various research applications .
Propriétés
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O16/c1-10(30)26-17-14(32)7-25(24(37)38,44-22(17)19(34)15(33)8-29)41-9-16-20(35)21(36)18(27-11(2)31)23(43-16)42-13-5-3-12(4-6-13)28(39)40/h3-6,14-23,29,32-36H,7-9H2,1-2H3,(H,26,30)(H,27,31)(H,37,38)/t14-,15+,16+,17+,18+,19+,20-,21+,22+,23-,25+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTAJFSVNJSJQO-KQIYEZIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)
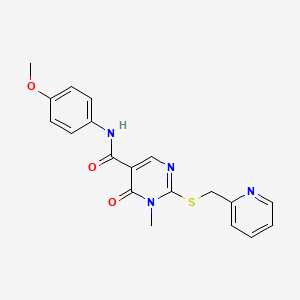
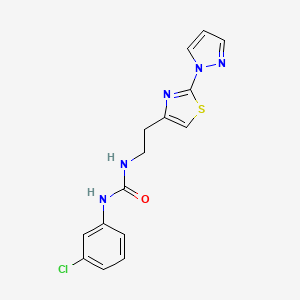
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)
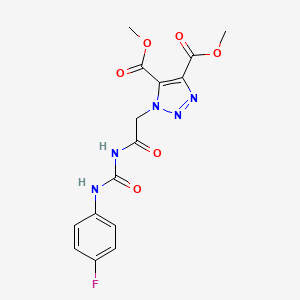
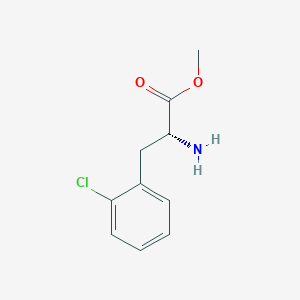
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)
![(2E)-2-(benzenesulfonyl)-3-[2-(4-bromophenoxy)-5-nitrophenyl]prop-2-enenitrile](/img/structure/B2480566.png)
![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)
![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)
